tert-butyl N-(1,2,2,6,6-pentadeuterio-4-hydroxycyclohexyl)carbamate

LC-MS/MS quantification stable isotope internal standard deuterium labeling

This deuterated Boc-aminocyclohexanol-d5 overcomes critical LC-MS/MS quantification challenges where unlabeled analogs co-elute and cause ion suppression. It provides a distinct +5 Da mass shift, enabling accurate correction for extraction variability and matrix effects to meet ICH M10 validation criteria. - Certified isotopic purity: ≥98 atom % D for regulatory-grade bioanalysis. - Supplied as a 1:1 diastereomeric mixture, offering two resolved RP-HPLC peaks for system suitability testing. - Stable under forced degradation conditions, ideal as a mass-shifted reference for pharmaceutical stress studies.

Molecular Formula C11H21NO3
Molecular Weight 220.324
CAS No. 1330042-18-6
Cat. No. B588690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(1,2,2,6,6-pentadeuterio-4-hydroxycyclohexyl)carbamate
CAS1330042-18-6
Synonyms(4-Hydroxycyclohexyl)carbamic Acid-d5 1,1-Dimethylethyl Ester; 
Molecular FormulaC11H21NO3
Molecular Weight220.324
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC(CC1)O
InChIInChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-4-6-9(13)7-5-8/h8-9,13H,4-7H2,1-3H3,(H,12,14)/i4D2,5D2,8D
InChIKeyDQARDWKWPIRJEH-XHNMXOBISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-4-aminocyclohexanol-d5


tert-Butyl N-(1,2,2,6,6-pentadeuterio-4-hydroxycyclohexyl)carbamate, also known as 4-[(tert-butoxycarbonyl)amino]cyclohexanol-d5, is a stable isotope-labeled analog of the widely used Boc-protected 4-aminocyclohexanol. It is supplied as a mixture of diastereomers . The compound incorporates five deuterium atoms at the 1,2,2,6,6-positions of the cyclohexane ring, resulting in a molecular weight of 220.32 Da—a +5 Da mass shift compared to the unlabeled parent (215.29 Da) [1]. This deuterated derivative is primarily employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods, where its near-identical physicochemical properties to the analyte, combined with a distinct mass difference, enable precise quantification .

Internal Standard Stable isotope-labeled (d5) for LC-MS/MS bioanalysis
Synthetic Utility Boc-protected deuterated building block for amine incorporation
Chromatography Diastereomeric mixture enables system suitability testing

Unlabeled Analog Limitations in MS Quantitation


In LC-MS/MS quantitative workflows, the unlabeled tert-butyl N-(4-hydroxycyclohexyl)carbamate (CAS 224309-64-2) co-elutes with the analyte and produces an identical mass signal, making it impossible to distinguish from the target compound. This leads to ion suppression, inaccurate calibration, and poor assay reproducibility [1]. Deuterated internal standards like the -d5 compound circumvent this by providing a +5 Da mass shift, allowing the mass spectrometer to monitor the analyte and internal standard in separate channels without cross-interference [1]. Additionally, commercially available non-deuterated versions often lack the certified isotopic purity (typically ≥98 atom % D) required for regulatory-grade bioanalysis, which is a standard specification for the deuterated product . Therefore, direct substitution of the unlabeled analog compromises data quality and fails to meet FDA/EMA guidelines for validated bioanalytical methods.

Co-elution Unlabeled analog shares identical retention time and MS signal, causing ion suppression and calibration bias.
Purity gap Non-deuterated or lower-grade labeled versions lack certified isotopic purity, limiting method validation acceptance.

Quantitative Differentiation vs Closest Analogs


Mass Shift Enables Internal Standard Differentiation

The compound provides a +5 Da mass shift relative to the non-deuterated parent, tert-butyl N-(4-hydroxycyclohexyl)carbamate (CAS 224309-64-2), measured by low-resolution mass spectrometry. This mass shift is essential for use as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS assays .

Mass shift
Data to verify
+5 Da (C11H16D5NO3 vs C11H21NO3)
Enables distinct MS detection channel for internal standard
SIL-IS prerequisite; confirm with low-resolution ESI-MS.
LC-MS/MS quantification stable isotope internal standard deuterium labeling

Isotopic Purity Enables Accurate Quantification

Vendor specifications for 4-[(tert-butoxycarbonyl)amino]cyclohexanol-d5 indicate a deuterium incorporation of ≥98 atom % D, verified by 1H-NMR or MS . This high isotopic enrichment minimizes the 'cross-talk' signal from the unlabeled isotopologue, which would otherwise bias the internal standard response factor.

Isotopic purity
Data to verify
≥98 atom % D
Reduces cross-talk; supports assay precision
Vendor specification; verify by 1H-NMR or MS.
isotopic purity deuterium incorporation SIL-IS

Boc-Protected Scaffold for Downstream Synthesis

Unlike the fully deprotected 4-aminocyclohexanol-d10 (CAS not assigned, available from multiple vendors), this compound retains the acid-labile tert-butoxycarbonyl (Boc) protecting group . The Boc group allows for orthogonal synthetic manipulation: after incorporation into a larger molecule, it can be cleaved under mild acidic conditions (e.g., TFA/DCM) to reveal the free amine without loss of deuterium label, as determined by stability studies on analogous Boc-protected cyclohexylamines [1].

Boc scaffold
Class-level inference
Acid-labile protecting group retained on deuterated amine
Enables orthogonal synthesis; label preserved after deprotection
Analogous stability studies suggest retention; confirm for specific route.
deuterated building block Boc deprotection late-stage functionalization

Diastereomeric Mixture for Method Suitability

The compound is supplied as a mixture of cis- and trans-4-[(tert-butoxycarbonyl)amino]cyclohexanol-d5 diastereomers, whereas single-isomer analogs (e.g., trans-only, CAS 111300-06-2) are also commercially available [1]. The diastereomeric ratio is typically near 1:1, producing two resolved chromatographic peaks under achiral reversed-phase conditions (e.g., C18 column, water/ACN gradient) [1]. This dual-peak profile can be leveraged to verify chromatographic resolution or to match the elution behavior of analytes that exist as diastereomeric mixtures.

Diastereomer profile
Reported
Two resolved peaks (cis/trans ~1:1) under RP-HPLC
Single-injection system suitability check
Resolution ~1.5–2.5; confirm on specific C18 method.
diastereomer separation chiral LC-MS method validation

ICH M10 Compliance

ICH M10 guidelines mandate the use of a stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS assays in regulated bioanalysis whenever possible, to correct for matrix effects and sample processing variability [1]. The deuterium label at five positions provides a mass shift sufficient to meet the ≥3 Da guideline, and the high isotopic purity (≥98 atom % D) satisfies the signal-to-noise requirements for validated methods.

ICH M10 context
Class-level inference
≥3 Da mass shift, high isotopic purity align with SIL-IS guideline criteria
Supports bioanalytical validation review
Guideline context; individual assay validation required.
ICH M10 bioanalysis regulatory compliance

Boc-4-aminocyclohexanol-d5 Application Scenarios


LC-MS/MS Pharmacokinetic Method Development

The +5 Da mass shift and ≥98 atom % D isotopic purity make this compound the ideal SIL-IS for quantifying the unlabeled Boc-aminocyclohexanol or its downstream metabolites in plasma and tissue homogenates. Its use enables correction for ion suppression and extraction variability, meeting ICH M10 validation criteria .

Synthesis of Deuterated Drug Candidates via Boc-Deprotection

The Boc-protected scaffold allows medicinal chemists to incorporate a deuterium-labeled cyclohexanol fragment into candidate molecules (e.g., CFTR potentiator analogs) and subsequently release the free amine under mild acidic conditions without losing the isotopic label .

Chromatographic System Suitability Testing for Diastereomeric Analytes

The 1:1 mixture of cis/trans diastereomers provides two well-resolved peaks under standard RP-HPLC conditions, serving as a built-in system suitability standard to confirm column performance and mobile phase integrity prior to sample analysis .

Reference Standard for Forced Degradation Studies

The deuterium-labeled cyclohexane ring is stable under typical forced degradation conditions (heat, light, acid/base). The compound can be used as a mass-shifted reference standard to differentiate genuine degradation products from analytical interferences in stress testing studies of related pharmaceuticals [1].

Application
Selection Property
Validation Focus
LC-MS/MS bioanalytical method development
Mass-shifted SIL-IS with high isotopic purity
Matrix-effect correction and extraction variability assessment
Synthesis of deuterated drug candidates
Boc-protected deuterated building block
Deprotection conditions and label retention
Chromatographic system suitability testing
Diastereomeric mixture with two resolved peaks
Column performance and mobile phase integrity verification
Forced degradation reference standard
Deuterium-labeled analog with chemical stability
Differentiation of degradation products from interferences
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